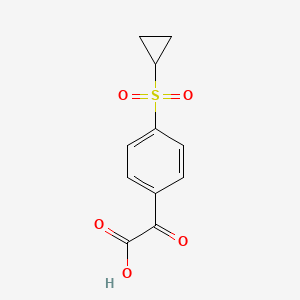
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of a cyclopropylsulfonyl-substituted benzene derivative, followed by oxidation and subsequent carboxylation to introduce the oxoacetic acid functionality . The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyacetic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyacetic acids. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted phenyl derivatives and oxoacetic acid analogs. Examples are:
- 2-(4-(Methylsulfonyl)phenyl)-2-oxoacetic acid
- 2-(4-(Ethylsulfonyl)phenyl)-2-oxoacetic acid
- 2-(4-(Phenylsulfonyl)phenyl)-2-oxoacetic acid .
Uniqueness
What sets 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid apart is the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H10O5S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H10O5S/c12-10(11(13)14)7-1-3-8(4-2-7)17(15,16)9-5-6-9/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
RWZVWUQSFBQAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
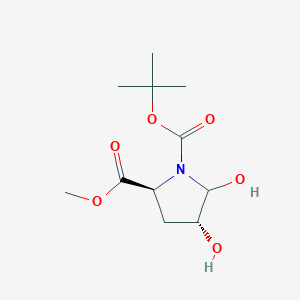

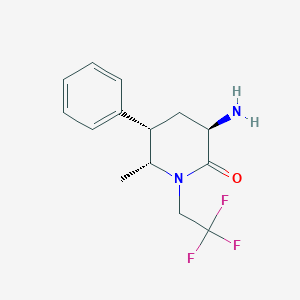
amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
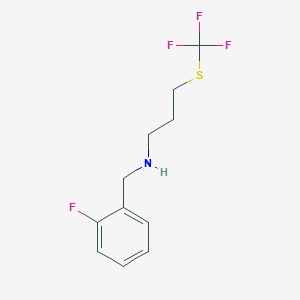
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)

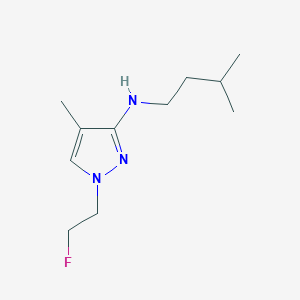
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
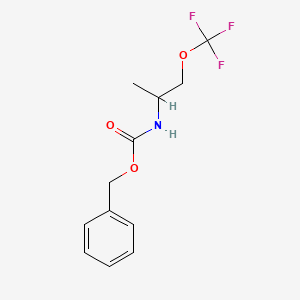
![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)

